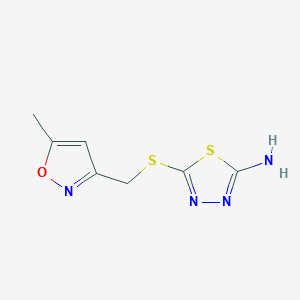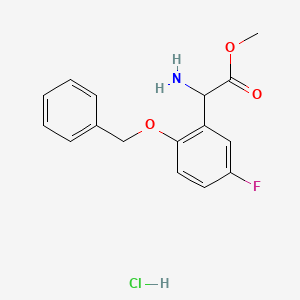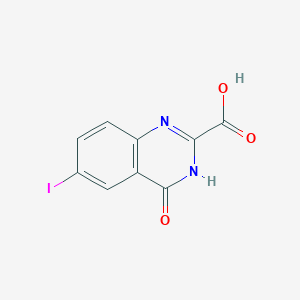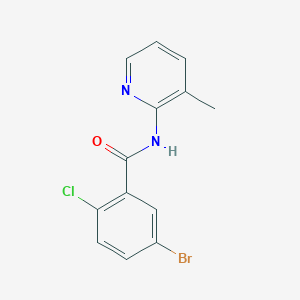
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is an organic compound with the molecular formula C32H27O2P and a molecular weight of 474.53 g/mol . This compound is known for its complex structure, which includes a naphthalene ring, a diphenylphosphanyl group, and a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2-naphthalenepropanoic acid with diphenylphosphine in the presence of a catalyst to form the intermediate compound. This intermediate is then esterified using methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenepropanoic acid, 3-[2-(diphenylphosphino)phenyl]-, methyl ester .
- 2-[3,5-di-(naphthalen-2-yl)-phenyl]-naphthalen .
Uniqueness
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C32H27O2P |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
methyl 3-[3-(2-diphenylphosphanylphenyl)naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C32H27O2P/c1-34-32(33)21-20-26-22-24-12-8-9-13-25(24)23-30(26)29-18-10-11-19-31(29)35(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-19,22-23H,20-21H2,1H3 |
Clé InChI |
YGHUFZWRIYZUEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


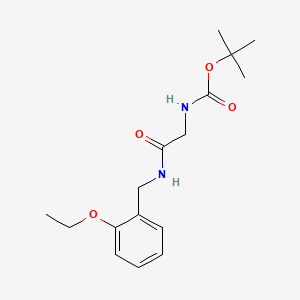
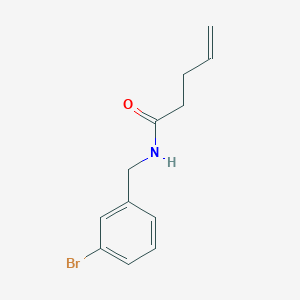
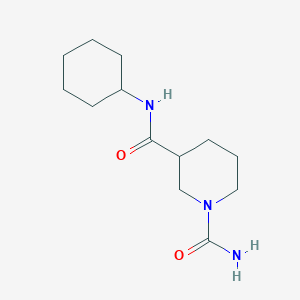
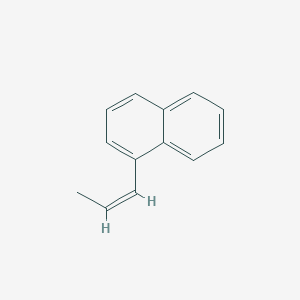
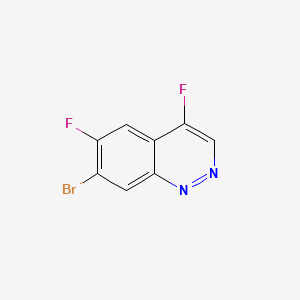
![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
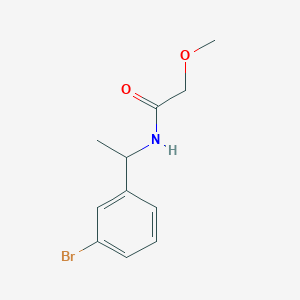

![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)

